molecular formula C41H64N12O12 B167042 Cyclo(atsptpal) CAS No. 135329-52-1

Cyclo(atsptpal)

Cat. No. B167042
M. Wt: 917 g/mol
InChI Key: XJEDHMKXUIQJEP-SIDKUONNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(atsptpal) is a cyclic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a highly complex molecule that is synthesized using a unique method, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Cyclo(atsptpal) has numerous scientific research applications, including drug discovery, structural biology, and molecular biology. It can be used as a tool to study protein-protein interactions, receptor-ligand binding, and enzyme-substrate interactions. It is also useful in the development of new drug candidates for the treatment of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.

Mechanism Of Action

The mechanism of action of Cyclo(atsptpal) is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Biochemical And Physiological Effects

Cyclo(atsptpal) has various biochemical and physiological effects on the body. It can modulate the activity of specific enzymes, receptors, and ion channels, leading to changes in cellular signaling pathways. It can also induce changes in gene expression, leading to altered protein synthesis and cellular processes. Physiologically, it has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclo(atsptpal) is its high stability and resistance to degradation. This makes it an ideal tool for studying various biological processes that require stable and long-lasting compounds. However, its high complexity and cost can be a limitation for some experiments. Additionally, its specific binding properties may limit its use in certain applications.

Future Directions

There are many future directions for Cyclo(atsptpal) research. One potential area of study is the development of new drug candidates based on the structure and function of Cyclo(atsptpal). Another area of interest is the use of Cyclo(atsptpal) as a tool for studying protein-protein interactions and other biological processes. Additionally, the development of new synthesis methods and modifications of the Cyclo(atsptpal) structure may lead to new applications and improved properties.

Synthesis Methods

Cyclo(atsptpal) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the use of a resin-bound amino acid as a starting material, which is then coupled with other amino acids to form a linear peptide chain. The peptide chain is then cyclized to form a cyclic peptide using a specific reagent. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous product.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64N12O12/c1-21(2)16-27(47-34(59)26(42)13-8-14-46-41(44)45)35(60)49-29(18-31(43)58)37(62)51-32(22(3)56)39(64)50-30(20-55)38(63)48-28(17-24-10-6-5-7-11-24)36(61)52-33(23(4)57)40(65)53-15-9-12-25(53)19-54/h5-7,10-11,19-23,25-30,32-33,56-57H,8-9,12-18,42H2,1-4H3,(H2,43,58)(H,47,59)(H,48,63)(H,49,60)(H,50,64)(H,51,62)(H,52,61)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDHMKXUIQJEP-SIDKUONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C=O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64N12O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159317
Record name Cyclo(atsptpal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(atsptpal)

CAS RN

135329-52-1
Record name Cyclo(atsptpal)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135329521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(atsptpal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.